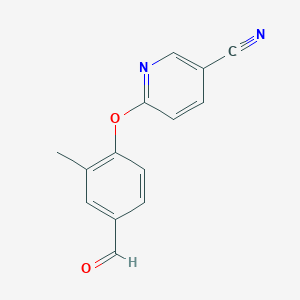
tert-Butyl-2-Brom-3-Cyclohexyl-1H-Indol-6-carboxylat
Übersicht
Beschreibung
“tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate” is a chemical compound used extensively in scientific research. It is a potential precursor to biologically active natural products .
Synthesis Analysis
The synthesis of “tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate” involves several steps. The compound was synthesized starting from commercially available 4-bromo-1H-indole . The Vilsmeier formylation of 1 at the 3-position gave compound 2 which was converted to N-Boc derivative 3 . The aldehyde group of 3 was reduced with NaBH4 in methanol to obtain alcohol 4 . The alcoholic hydroxy group was protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole to get compound 5 .Molecular Structure Analysis
The molecular structure of “tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate” can be analyzed using various techniques such as NMR, HPLC, LC-MS, UPLC & more .Chemical Reactions Analysis
The chemical reactions involving “tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate” are complex and involve multiple steps. The key step of this scheme was the introduction of the TBS-protected enyne side chain at the 4-position. This was achieved through the Horner–Wadsworth–Emmons olefination .Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate” can be analyzed using various techniques such as NMR, HPLC, LC-MS, UPLC & more .Wissenschaftliche Forschungsanwendungen
Krebsbehandlungsforschung
Indol-Derivate werden zunehmend für ihr Potenzial zur Behandlung verschiedener Krebsarten erkannt. Die strukturelle Komplexität und die biologische Relevanz von Indolen machen sie zu einem wichtigen Schwerpunkt in der medizinischen Chemie bei der Entwicklung von Antikrebsmitteln .
Antimikrobielle Anwendungen
Indole sind bekannt für ihre antimikrobiellen Eigenschaften. Es wurden Untersuchungen an synthetischen Indolin-2-onen durchgeführt, die vielversprechende Ergebnisse gegen eine Reihe von mikrobiellen Bedrohungen zeigen .
Antituberkulose-Aktivität
Neuartige Indol-Derivate wurden auf ihre Wirksamkeit gegen Mycobacterium tuberculosis und Mycobacterium bovis untersucht, was potenzielle Wege zur Behandlung von Tuberkulose bietet .
Antivirale Forschung
Indol-Derivate wurden auf ihre anti-HIV-Eigenschaften durch Molekül-Docking-Studien untersucht, was auf ihr Potenzial als antivirale Mittel hindeutet .
Antiepileptische Eigenschaften
Die Forschung an Indol-Verbindungen hat auch deren Einsatz als Antiepileptika untersucht und eine Grundlage für die Entwicklung von Behandlungen für Krampfanfälle geschaffen .
Spermizidforschung
Es wurde berichtet, dass einige Indol-Derivate spermizide Eigenschaften besitzen, die bei der Entwicklung von Kontrazeptiva nützlich sein könnten .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate is an indole derivative . Indole derivatives have been found to possess various biological activities, including anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities . .
Mode of Action
Indole derivatives are known to interact with multiple receptors, which can lead to a variety of biological effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their interaction with multiple receptors .
Pharmacokinetics
The compound is recommended to be stored in an inert atmosphere at 2-8°c, suggesting that it may be sensitive to environmental conditions .
Result of Action
Indole derivatives are known to have a broad spectrum of biological activities, including anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .
Biochemische Analyse
Biochemical Properties
tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate: plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, indole derivatives are known to inhibit enzymes like glycogen synthase kinase-3β (GSK-3β) and 5-lipoxygenase, which are involved in inflammatory and metabolic pathways . The interactions between tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate and these enzymes can lead to changes in their activity, potentially modulating biochemical pathways and cellular responses.
Cellular Effects
tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate: affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of signaling pathways such as the Wnt/β-catenin pathway, which plays a crucial role in cell proliferation and differentiation . Additionally, tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate may impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, apoptosis, and metabolism.
Molecular Mechanism
The molecular mechanism of tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific sites on enzymes and proteins, altering their conformation and activity. For instance, the binding of tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate to GSK-3β can inhibit its activity, leading to the activation of downstream signaling pathways . Additionally, this compound may interact with DNA and RNA, influencing the transcription and translation processes, thereby affecting gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can be stable under specific conditions, but their activity may decrease over time due to degradation . Long-term exposure to tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate in in vitro or in vivo studies may lead to cumulative effects on cellular processes, including alterations in cell proliferation, apoptosis, and metabolism.
Dosage Effects in Animal Models
The effects of tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At high doses, it may cause toxic or adverse effects, including cytotoxicity and organ damage. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels. Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate .
Metabolic Pathways
tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate: is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, indole derivatives can influence the activity of cytochrome P450 enzymes, which play a key role in drug metabolism and detoxification . The interactions between tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate and these enzymes can lead to changes in the metabolism of other compounds, affecting their bioavailability and efficacy.
Transport and Distribution
The transport and distribution of tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate within cells can influence its activity and function, as well as its interactions with other biomolecules.
Subcellular Localization
The subcellular localization of tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound may localize to the nucleus, cytoplasm, or other organelles, where it can exert its effects on cellular processes . The activity and function of tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate can be influenced by its subcellular localization, as it interacts with different biomolecules in various cellular compartments.
Eigenschaften
IUPAC Name |
tert-butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24BrNO2/c1-19(2,3)23-18(22)13-9-10-14-15(11-13)21-17(20)16(14)12-7-5-4-6-8-12/h9-12,21H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDARNHWERPVGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC2=C(C=C1)C(=C(N2)Br)C3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10732840 | |
| Record name | tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10732840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879498-90-5 | |
| Record name | tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10732840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

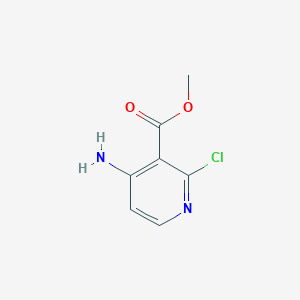
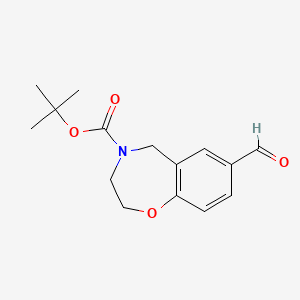

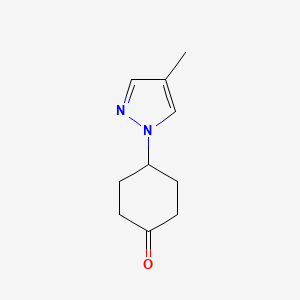
![Diethyl imidazo[1,2-a]pyridine-3,8-dicarboxylate](/img/structure/B1397972.png)

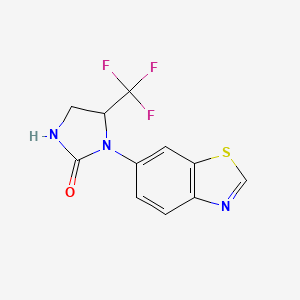
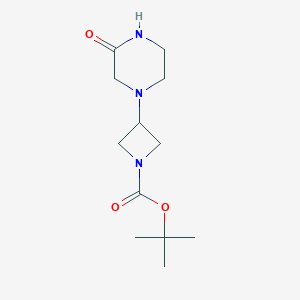

![2-Bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-6-amine](/img/structure/B1397980.png)
![[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1397981.png)

